Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate, also known as zolunicant hydrochloride or 18-methoxycoronaridine, is a complex chemical compound derived from ibogaine. This compound was synthesized by a research team led by pharmacologist Stanley D. Glick and chemists Upul K. Bandarage and Martin E. Kuehne in 1996. It has garnered attention for its potential applications in neuroscience and pharmacology, particularly relating to its interactions with nicotinic receptors.
The compound is primarily sourced from synthetic processes involving ibogaine as a precursor. The synthesis involves multiple steps that include the introduction of methoxyethyl groups and the formation of the diazabicyclic structure characteristic of this class of compounds.
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate belongs to the class of diazapentacyclic compounds and is categorized as a nicotinic receptor antagonist. Its structural complexity and unique functional groups make it an interesting subject for research in medicinal chemistry.
The synthesis of methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate typically involves several key steps:
Technical details regarding reaction conditions such as temperature and solvent choice are crucial for optimizing yields and ensuring structural integrity during synthesis.
The molecular structure of methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate is characterized by its complex bicyclic framework which includes:
This structure allows for various interactions with biological targets due to its multiple functional groups and stereogenic centers.
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The mechanism of action of methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate primarily involves its interaction with nicotinic acetylcholine receptors in the brain:
Data supporting these mechanisms are derived from various pharmacological studies conducted on similar compounds within this class .
The physical and chemical properties of methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate include:
Additional analyses such as spectroscopic methods (NMR and IR) are often employed to confirm structural integrity and purity levels .
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: